molecular formula C14H12N2O B170218 1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one CAS No. 136257-31-3

1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

Cat. No. B170218
M. Wt: 224.26 g/mol
InChI Key: NQRONXBAZCQBDS-UHFFFAOYSA-N
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Description

“1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” is a chemical compound that has been studied for its potential applications in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one”, involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” is complex. The pyrrolo[2,3-b]pyridine core makes a dihedral angle with the benzyl residue .

Scientific Research Applications

  • Summary of the Application: 1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
  • Methods of Application or Experimental Procedures: The compound was synthesized and its inhibitory activity against FGFR was evaluated. Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
  • Results or Outcomes: The compound significantly inhibited the migration and invasion of 4T1 cells . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

Future Directions

The future directions for the research on “1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” could involve further optimization of the compound for cancer therapy . The compound has shown potent activities against FGFR1, 2, and 3, and has potential for development as a cancer therapeutic .

properties

IUPAC Name

1-benzyl-3H-pyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-13-9-12-7-4-8-15-14(12)16(13)10-11-5-2-1-3-6-11/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRONXBAZCQBDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N=CC=C2)N(C1=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566589
Record name 1-Benzyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

CAS RN

136257-31-3
Record name 1-Benzyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Croix, G Prié, C Chaulet… - The Journal of organic …, 2015 - ACS Publications
7-Azaindoles are versatile building blocks, especially in medicinal chemistry, where they serve as bioisosteres of indoles or purines. Herein, we present a novel rhodium-catalyzed …
Number of citations: 9 pubs.acs.org

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